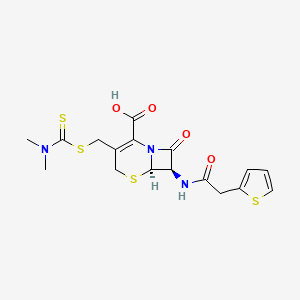
Cephalosporin 87/30
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cephalosporin 87/30 is a member of the cephalosporin class of antibiotics, which are derived from the fungus Acremonium. Cephalosporins are β-lactam antibiotics that are widely used to treat bacterial infections due to their broad-spectrum activity and low toxicity. This compound, like other cephalosporins, works by inhibiting bacterial cell wall synthesis, leading to the death of the bacteria.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cephalosporin antibiotics typically involves the modification of the core β-lactam structure. The process begins with the fermentation of the fungus Acremonium to produce cephalosporin C. This compound is then chemically modified to produce various cephalosporins, including Cephalosporin 87/30. The key steps in the synthesis include acylation, cyclization, and side-chain modification. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to optimize yield and purity .
Industrial Production Methods: Industrial production of cephalosporins involves large-scale fermentation followed by extraction and purification processes. Techniques such as adsorption chromatography, membrane separation, and reactive extraction are commonly used to isolate and purify the antibiotic. The final product is then formulated into various dosage forms for clinical use .
化学反応の分析
Types of Reactions: Cephalosporin 87/30 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the side chains of the cephalosporin molecule, potentially altering its antibacterial activity.
Reduction: Reduction reactions can also affect the side chains, leading to different derivatives with varying properties.
Substitution: Substitution reactions, particularly at the 7-position of the β-lactam ring, are crucial for creating new cephalosporin derivatives with enhanced activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired modifications .
Major Products: The major products formed from these reactions are various cephalosporin derivatives, each with unique antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent compounds .
科学的研究の応用
Cephalosporin 87/30 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the structure-activity relationship of β-lactam antibiotics.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and to develop new strategies for overcoming antibiotic resistance.
Medicine: this compound is used in clinical trials to evaluate its efficacy and safety in treating various bacterial infections.
Industry: It is used in the development of new antibiotic formulations and in the production of semi-synthetic cephalosporins
作用機序
Cephalosporin 87/30 is compared with other cephalosporins such as cephalexin, cefuroxime, cefaclor, cefixime, and cefpodoxime. While all these compounds share the core β-lactam structure, they differ in their side chains, which affect their spectrum of activity and pharmacokinetic properties. This compound is unique in its specific modifications, which may confer advantages in terms of stability, spectrum of activity, or resistance to β-lactamase enzymes .
類似化合物との比較
- Cephalexin
- Cefuroxime
- Cefaclor
- Cefixime
- Cefpodoxime
Cephalosporin 87/30 stands out due to its unique side-chain modifications, which may offer improved efficacy against certain bacterial strains and reduced susceptibility to resistance mechanisms.
特性
CAS番号 |
1055-69-2 |
|---|---|
分子式 |
C17H19N3O4S4 |
分子量 |
457.6 g/mol |
IUPAC名 |
(6R,7R)-3-(dimethylcarbamothioylsulfanylmethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H19N3O4S4/c1-19(2)17(25)28-8-9-7-27-15-12(14(22)20(15)13(9)16(23)24)18-11(21)6-10-4-3-5-26-10/h3-5,12,15H,6-8H2,1-2H3,(H,18,21)(H,23,24)/t12-,15-/m1/s1 |
InChIキー |
WFXDMOZIXPFIEO-IUODEOHRSA-N |
異性体SMILES |
CN(C)C(=S)SCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O |
正規SMILES |
CN(C)C(=S)SCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;iodide](/img/structure/B14752910.png)
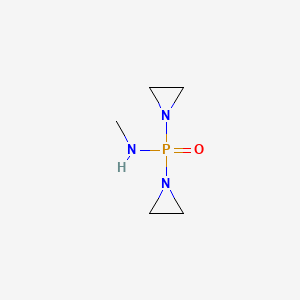
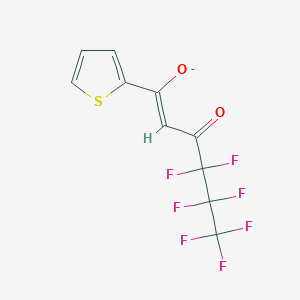

![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752944.png)
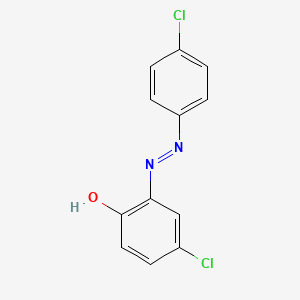
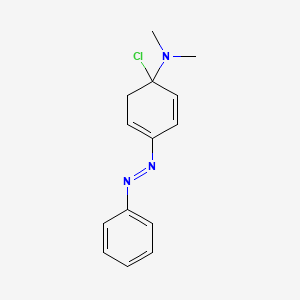
![2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide](/img/structure/B14752958.png)
![1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine](/img/structure/B14752962.png)

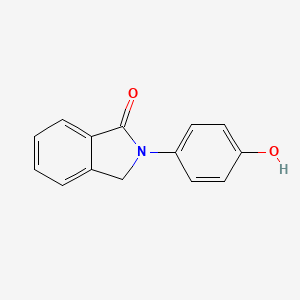
![6-Oxabicyclo[3.2.1]octane](/img/structure/B14752976.png)
![4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B14752979.png)
